Structural Topology: N1-Allyl vs. N1-Unsubstituted Differentiation
The target compound (CAS 339109-73-8) bears an N1-allyl substituent that is absent in the des-allyl analog 6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS 23148-51-8) [1]. The allyl group contributes an additional sp²-hybridized carbon center and a terminal alkene, increasing the heavy atom count by 3 (C₁₅H₁₁ClN₂O, MW 270.71 vs. C₁₂H₇ClN₂O, MW 230.65), the rotatable bond count from 1 to 3, and the computed XLogP3-AA from an estimated ~2.5 to 3.2 [2][3]. The N1-allyl moiety can engage in π–π or hydrophobic interactions not available to the N1–H (or N1-unsubstituted) form, and the terminal olefin provides a synthetic handle for further derivatization via thiol–ene click chemistry, metathesis, or epoxidation.
| Evidence Dimension | Molecular topology and physicochemical descriptors (heavy atom count, rotatable bonds, calculated logP) |
|---|---|
| Target Compound Data | Heavy atom count: 19; Rotatable bonds: 3; XLogP3-AA: 3.2; MW: 270.71 g/mol |
| Comparator Or Baseline | CAS 23148-51-8 (des-allyl): Heavy atom count: 15; Rotatable bonds: 1; XLogP3-AA: ~2.5 (estimated); MW: 230.65 g/mol |
| Quantified Difference | Δ Heavy atoms: +4; Δ Rotatable bonds: +2; Δ XLogP3-AA: ~+0.7 log units; Δ MW: +40.06 g/mol (17.4% increase) |
| Conditions | Computed properties from PubChem (2025.09.15 release); comparative XLogP3-AA estimated by structural analogy |
Why This Matters
The higher lipophilicity and distinct conformational flexibility of the N1-allyl derivative should be expected to alter membrane permeability, protein binding, and metabolic susceptibility relative to the N1-unsubstituted analog, making the two compounds non-substitutable in biological assays without experimental confirmation.
- [1] PubChem. Compound Summary for CID 1488323, 1-Allyl-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. https://pubchem.ncbi.nlm.nih.gov/compound/339109-73-8 (accessed 2026-04-29). View Source
- [2] PubChem. Computed Properties for CID 1488323. https://pubchem.ncbi.nlm.nih.gov/compound/339109-73-8 (accessed 2026-04-29). View Source
- [3] PubChem. Compound Summary for CAS 23148-51-8, 6-(4-Chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-29). View Source
